molecular formula C18H16N2O3 B5663035 ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate

ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate

Cat. No. B5663035
M. Wt: 308.3 g/mol
InChI Key: SNGBDDDBERQCOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves strategic reactions that allow for the introduction of functional groups at specific positions on the quinoline nucleus. For example, Mizuno et al. (2006) describe efficient syntheses of metabolites of a closely related quinoline derivative, showcasing the use of protective groups and the Krohnke reaction for high-yield synthesis (Mizuno et al., 2006). Similarly, Tummatorn et al. (2013) present a domino process for synthesizing unsubstituted quinoline-3-carboxylic acid ethyl esters, highlighting the versatility of arylmethyl azides in quinoline synthesis (Tummatorn et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate, can be elucidated using various analytical techniques. For instance, Xiang (2004) synthesized and analyzed the crystal structure of a related quinoline derivative, providing insight into the conformation and bond lengths characteristic of these compounds (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, reflecting their rich chemical properties. Reisch et al. (1993) explored reactions of a similar quinoline derivative with dibromo compounds, leading to various products and showcasing the derivative's reactivity (Reisch et al., 1993). Klásek et al. (2003) demonstrated the synthesis and molecular rearrangement of quinoline derivatives, further emphasizing the chemical versatility of these compounds (Klásek et al., 2003).

properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(21)10-12/h3-11,21H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBDDDBERQCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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